
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside
Overview
Description
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside, also known as 4-MPA-B-Glc, is a synthetic compound of significant interest in the scientific community. It is a non-toxic, water-soluble glucoside derivative, and has been studied for its potential applications in various areas including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Scientific Research Applications
Medicinal Chemistry: Drug Synthesis
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside: is utilized in medicinal chemistry for the synthesis of complex drug molecules. Its structure serves as a glycosidic building block, which can be incorporated into larger, biologically active molecules. This compound’s ability to participate in selective glycosylation reactions makes it valuable for constructing glycoconjugate structures found in many therapeutic agents .
Pharmacology: Antioxidant and Anti-inflammatory Research
In pharmacological research, this compound has shown potential due to its antioxidant and anti-inflammatory properties. Studies suggest that derivatives of this molecule could be effective in treating conditions characterized by oxidative stress and inflammation, such as arthritis and certain cardiovascular diseases .
Biotechnology: Enzyme Inhibition Studies
Biotechnological applications of this compound include enzyme inhibition studies. It can be used to investigate the interaction with specific enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of new inhibitors that can regulate metabolic disorders .
Organic Chemistry: Chiral Synthesis
The compound is also significant in organic chemistry, particularly in chiral synthesis. Its stereochemistry is relevant for creating enantiomerically pure substances, which are crucial in the production of certain pharmaceuticals that require high stereochemical control .
Proteomics: Post-Translational Modification Analysis
In proteomics, this compound aids in the study of post-translational modifications of proteins. It can be used to mimic glycosylation patterns, helping researchers understand how these modifications affect protein function and interaction, which is vital for drug design and biomarker discovery .
properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-4-14-28-22-21-20(15-29-24(33-21)17-8-6-5-7-9-17)32-25(23(22)30-16(2)26)31-19-12-10-18(27-3)11-13-19/h4-13,20-25H,1,14-15H2,2-3H3/t20-,21-,22+,23-,24?,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHRBCEMWANHR-HGGAONJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91659153 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



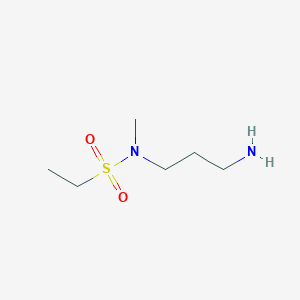
![{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1517051.png)
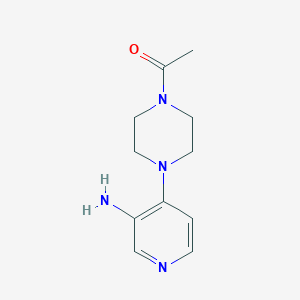
![3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1517053.png)
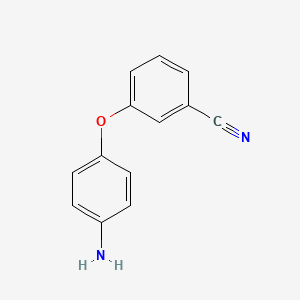

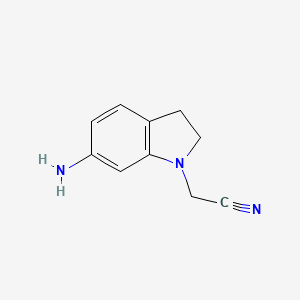
amine](/img/structure/B1517058.png)

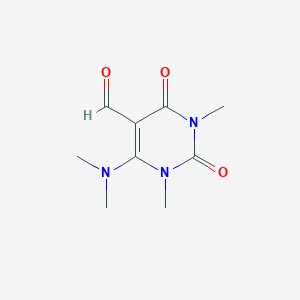
![3-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1517067.png)
![(Cyclopropylmethyl)({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1517069.png)

![methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate](/img/structure/B1517073.png)